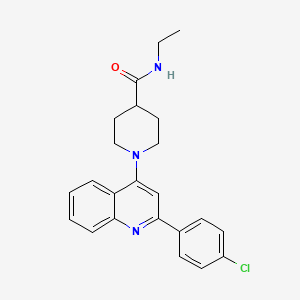
1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide typically involves multiple steps, starting with the construction of the quinoline core. Common synthetic routes include the Skraup, Doebner-von Miller, and Friedländer reactions . These methods often involve the use of aniline derivatives and aldehydes under acidic conditions to form the quinoline ring.
For the specific synthesis of this compound, a typical approach might involve the following steps:
Formation of the Quinoline Core: Using a Friedländer reaction, 2-aminobenzophenone and 4-chlorobenzaldehyde are reacted in the presence of a base to form the quinoline core.
Introduction of the Piperidine Ring: The quinoline derivative is then reacted with N-ethylpiperidine-4-carboxylic acid chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting glioblastoma cells.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to induce cell death in glioblastoma cells through catastrophic vacuolization. This process involves the disruption of cellular organelles and the induction of necrosis-like cell death . The compound’s efficacy is influenced by its stereochemistry, with certain isomers showing higher activity and better brain tissue exposure .
相似化合物的比较
Similar Compounds
Vacquinol-1: A related compound with similar quinoline and piperidine structures, known for its anticancer properties.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Camptothecin: Another quinoline-based compound with potent anticancer activity.
Uniqueness
1-(2-(4-Chlorophenyl)quinolin-4-yl)-N-ethylpiperidine-4-carboxamide stands out due to its specific structural features and its ability to induce cell death through vacuolization, a mechanism not commonly observed in other quinoline derivatives .
属性
CAS 编号 |
103914-11-0 |
|---|---|
分子式 |
C23H24ClN3O |
分子量 |
393.9 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)quinolin-4-yl]-N-ethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H24ClN3O/c1-2-25-23(28)17-11-13-27(14-12-17)22-15-21(16-7-9-18(24)10-8-16)26-20-6-4-3-5-19(20)22/h3-10,15,17H,2,11-14H2,1H3,(H,25,28) |
InChI 键 |
POHAJGDSIWENJV-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)

![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)

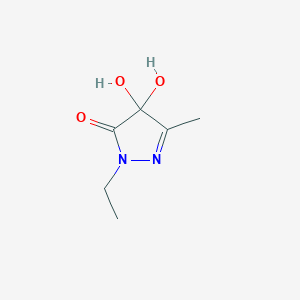
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)
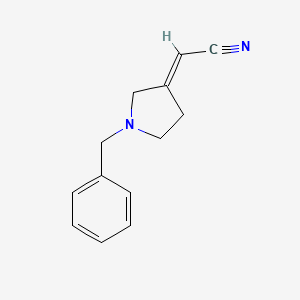
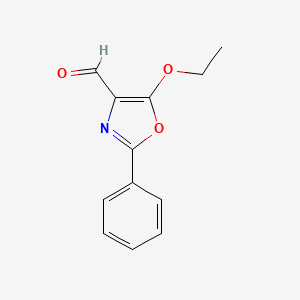




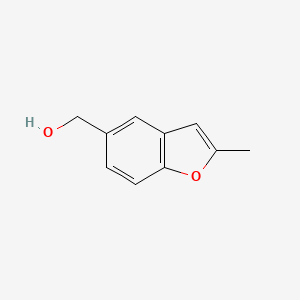
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
